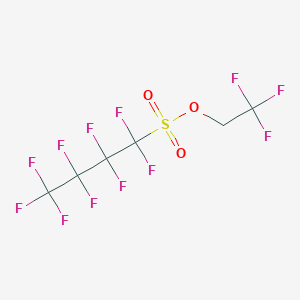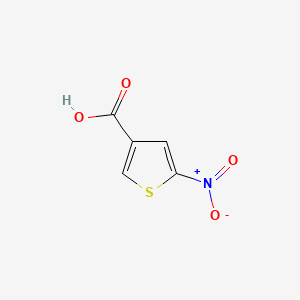
2,3-Difluoro-4-methoxyphenol
Übersicht
Beschreibung
2,3-Difluoro-4-methoxyphenol is a chemical compound that is structurally related to methoxyphenols, which are known to be structural fragments of various antioxidants and biologically active molecules. These compounds can form strong intermolecular and intramolecular hydrogen bonds in condensed matter, which significantly influences their physical and chemical properties .
Synthesis Analysis
The synthesis of related methoxyphenol compounds often involves the use of organic bases and can result in the formation of H-bonded complexes. The synthesis of similar compounds, such as 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, has been reported to proceed via reactions of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate . Although the exact synthesis route for 2,3-Difluoro-4-methoxyphenol is not detailed in the provided papers, it can be inferred that similar methods could be employed, with appropriate substitutions for the fluorine atoms at the 2 and 3 positions on the phenol ring.
Molecular Structure Analysis
The molecular structure of methoxyphenol derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the molecular structure and conformational properties of 2-methoxyphenol have been investigated using gas-phase electron diffraction and quantum chemical calculations, revealing a planar structure with an intramolecular hydrogen bond . Similarly, the molecular structure of 2,3-Difluoro-4-methoxyphenol would likely exhibit a planar conformation with potential for intramolecular hydrogen bonding between the phenolic hydrogen and methoxy oxygen.
Chemical Reactions Analysis
Methoxyphenol derivatives can undergo various chemical reactions, including tautomerism, as seen in the study of (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol, which exhibits enol-keto tautomerism . The presence of fluorine atoms in 2,3-Difluoro-4-methoxyphenol could influence its reactivity, potentially affecting the stability of tautomeric forms and the strength of intramolecular hydrogen bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenols are closely related to their molecular structure. The thermodynamic properties, such as standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies, have been studied for various methoxyphenols . The introduction of fluorine atoms in 2,3-Difluoro-4-methoxyphenol would likely alter these properties, potentially increasing the compound's stability and affecting its intermolecular interactions due to the electronegativity of fluorine.
Wissenschaftliche Forschungsanwendungen
Thermochemical and Hydrogen Bonding Studies
Research on methoxyphenols, including studies on their thermochemical properties and hydrogen bonding capabilities, suggests significant relevance in understanding molecular interactions and energy transformations. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and computational studies on methoxyphenols, revealing their ability to form strong inter- and intramolecular hydrogen bonds, which are crucial for their role as structural fragments in antioxidants and biologically active molecules (Varfolomeev, D. I. Abaidullina, B. Solomonov, S. Verevkin, & V. N. Emel’yanenko, 2010).
Liquid Crystal Synthesis
In the domain of material science, Yang Zeng-jia (2008) demonstrated the preparation of 3,4-Difluoro-2-methoxyphenol and its application in synthesizing ester liquid crystal compounds, suggesting potential applications in liquid crystal displays and other electronic devices (Yang Zeng-jia, 2008).
Fluorescent Probes for Sensing Applications
The creation of fluorescent probes based on methoxyphenol derivatives illustrates the compound's utility in biochemical and medical research. For instance, Tanaka et al. (2001) developed fluorescent probes sensitive to pH changes and metal cations, leveraging the unique properties of methoxyphenol derivatives for detecting magnesium and zinc cations (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, & S. Iwata, 2001).
Photophysical Behavior
Santra et al. (2019) characterized the photophysical behavior of DFHBI derivatives, compounds related to methoxyphenols, showing how these molecules interact with the Spinach aptamer for RNA imaging. This study highlights the potential of methoxyphenol derivatives in developing advanced imaging techniques (K. Santra, Ivan M Geraskin, M. Nilsen-Hamilton, G. Kraus, & J. Petrich, 2019).
Environmental Implications
Methoxyphenols, including compounds structurally related to 2,3-Difluoro-4-methoxyphenol, serve as markers for wood combustion in atmospheric particulate matter. Simpson et al. (2005) improved the method for quantifying methoxyphenols in ambient particulate matter, which is crucial for understanding the environmental impact of biomass burning (C. Simpson, M. Paulsen, R. Dills, L. J. Liu, & D. Kalman, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3-difluoro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKAZWYLHGNVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378892 | |
| Record name | 2,3-Difluoro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-methoxyphenol | |
CAS RN |
261763-29-5 | |
| Record name | 2,3-Difluoro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















